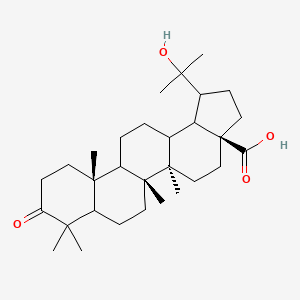

Lupan-28-oic acid,20-hydroxy-3-oxo-

Description

Nomenclature and Systematic Classification

The compound’s systematic IUPAC designation, 20-hydroxy-3-oxolupan-28-oic acid , precisely defines its lupane skeleton (C₃₀ pentacyclic framework) and functional group arrangement. Key structural features include:

| Feature | Position | Functional Group |

|---|---|---|

| Carboxyl group | C-28 | -COOH |

| Ketone | C-3 | =O |

| Hydroxyl group | C-20 | -OH |

As a 6/6/6/6/5-fused pentacyclic triterpenoid , it belongs to the lupane subclass characterized by a methyl group at C-19 and trans-fused A/B rings. The stereochemistry at C-20 (R-configuration) and C-5 (unsaturation in some derivatives) critically influences its biological interactions.

Historical Context of Lupane Triterpenoid Discovery

The isolation of oxygenated lupanes traces to mid-20th century phytochemical studies on Celastraceae and Asteraceae species. Lupan-28-oic acid derivatives were first characterized in 1981 from Pleurostylia opposita stem bark, where researchers identified novel 6β-hydroxylated variants. This discovery expanded the known structural diversity of lupanes beyond ubiquitous compounds like lupeol and betulinic acid.

Significant milestones include:

Significance in Phytochemistry and Natural Product Research

As a multifunctional triterpenoid , this compound serves dual roles:

- Biosynthetic intermediate : The C-3 ketone and C-28 carboxyl groups enable enzymatic conversion to esters, glycosides, or reduced alcohols

- Bioactivity marker : Oxygenation patterns correlate with antiproliferative effects observed in lupane derivatives

Recent studies highlight its utility in:

- Structure-activity relationship (SAR) studies : Modifying C-20 hydroxylation enhances membrane permeability

- Natural product synthesis : Semi-synthetic derivatization yields analogs with improved pharmacokinetic profiles

- Chemotaxonomic markers : Presence in Pleurostylia aids plant family classification

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(3aS,5aR,5bR,11aR)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19?,20?,21?,23?,27-,28+,29+,30-/m0/s1 |

InChI Key |

OWUOWYKFORUAIE-OBVNRCCPSA-N |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C3C1CCC4[C@]2(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Plant Sources

Isolation from Mahonia bealei Leaves

The leaves of Mahonia bealei (Fort.) Carr. serve as a primary natural source for Lupan-28-oic acid,20-hydroxy-3-oxo- (HOA). The extraction process begins with solvent partitioning: dried leaves are macerated in dichloromethane (CH₂Cl₂) to obtain a crude extract. This extract undergoes silica gel column chromatography using a hexane/CH₂Cl₂ gradient (5:1 to 1:2 v/v), yielding 11 fractions. Fraction 8 is further purified via preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase, resulting in HOA with ≥97% purity. Key challenges include minimizing co-elution with structurally similar triterpenoids, necessitating optimized solvent gradients.

Birch Bark-Derived Extraction

Alternative sources include birch bark (Betula spp.), where betulin serves as a precursor. Betulin is oxidized using Jones reagent (CrO₃ in H₂SO₄) to form 3-oxo derivatives, followed by selective hydroxylation at C-20 using enzymatic or chemical methods. Yields from birch bark are typically lower (0.26% w/w) compared to Mahonia bealei (21 mg from 40 g of CH₂Cl₂ fraction).

Table 1: Physical Properties of Lupan-28-Oic Acid,20-Hydroxy-3-Oxo-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₄ | |

| Molecular Weight | 472.7 g/mol | |

| Boiling Point | 576.3 ± 15.0 °C | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 316.4 ± 16.9 °C |

Chemical Synthesis Pathways

Oxidation of Betulinic Acid Derivatives

A common synthetic route starts with 24-nor-3-oxo-20(29)-lupen-28-oic acid, a betulinic acid derivative. Oxidation at C-3 is achieved using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under nitrogen atmosphere, yielding the 3-oxo intermediate. Subsequent hydroxylation at C-20 employs Sharpless asymmetric dihydroxylation with AD-mix-β, though yields remain modest (45–55%) due to steric hindrance.

Acid Chloride Formation and Amidation

To functionalize the C-28 carboxyl group, the acid is converted to its chloride using oxalyl chloride (2.5 equiv) in CH₂Cl₂ at 25°C for 8 hours. The resulting acid chloride reacts with L-leucine methyl ester hydrochloride in the presence of triethylamine (TEA), forming a methyl amide derivative. This intermediate is reduced with NaBH₄ in THF to yield the corresponding alcohol, followed by hydrolysis using KOH/MeOH to regenerate the carboxylic acid group.

Table 2: Synthesis Parameters for Key Reactions

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Acid Chloride Formation | Oxalyl chloride, CH₂Cl₂, 8h | 72% |

| Amidation | L-leucine methyl ester, TEA | 68% |

| Reduction | NaBH₄, THF, 0°C | 50% |

| Hydrolysis | KOH, MeOH, 5h | 89% |

Chromatographic Purification Strategies

Silica Gel Chromatography

Crude extracts are fractionated using silica gel (60–120 mesh) with hexane/ethyl acetate gradients. Polar impurities are removed in early fractions, while HOA elutes at hexane/EtOAc (2:1 v/v). This method achieves ~80% recovery but requires multiple runs for industrial-scale production.

Preparative HPLC Optimization

Preparative HPLC employs a C18 column (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile:water = 75:25 v/v) at 10 mL/min. UV detection at 210 nm ensures precise collection windows. This step increases purity from ~85% to ≥97% but adds substantial cost due to solvent consumption.

Challenges and Mitigation Strategies

Comparative Analysis of Methods

Natural extraction offers scalability but depends on seasonal variability in plant metabolite content. For example, HOA yields from Mahonia bealei drop by 30% in winter-harvested leaves. Chemical synthesis provides consistent output but involves toxic reagents like oxalyl chloride, necessitating stringent safety protocols. Hybrid approaches, such as semi-synthesis from betulin, balance cost and yield, with pilot-scale runs achieving 120 g/batch.

Chemical Reactions Analysis

Acid Chloride Formation and Subsequent Reactions

HOA undergoes acid chloride formation using oxalyl chloride in anhydrous dichloromethane at 20°C. This intermediate reacts with amines or alcohols to yield amides or esters, respectively . For example:

-

Synthesis of N'-{N-[3-oxo-lupan-28-oil]-9-aminononanoyl}-3-amino-3-phenyl-propionic acid :

Key Conditions :

-

Solvent: Dry methylene chloride.

-

Catalyst: Oxalyl chloride.

-

Temperature: 20°C.

Oxidative Decarboxylation

HOA derivatives undergo oxidative decarboxylation using lead tetraacetate [Pb(OAc)₄] or iodobenzene diacetate (PhI(OAc)₂) . This reaction produces 28-nor-lupene derivatives by eliminating CO₂ and forming double bonds .

Reaction Outcomes:

Mechanistic Insight :

Esterification

HOA forms esters under mild alkaline conditions. For instance:

Applications : Ester derivatives enhance solubility for pharmacological testing .

Oxime Formation

HOA reacts with hydroxylamine to form oxime derivatives, which are intermediates for further functionalization:

Key Reaction :

Functionalization at C-3 and C-20 Positions

-

C-3 Oxidation : HOA’s ketone group at C-3 participates in condensation reactions with hydrazines or semicarbazides to form hydrazones .

-

C-20 Hydroxylation : The hydroxyl group at C-20 can be acetylated or glycosylated to modify bioactivity .

Mechanistic and Stereochemical Considerations

Scientific Research Applications

20-hydroxy-3-oxolupan-28-oic acid (HOA) is a lupane-type triterpene found in Mahonia bealei leaves, known for its anti-inflammatory properties . Research has explored its potential in various scientific research applications, particularly in the context of inflammation, cancer, and antiviral activities .

Scientific Research Applications

Anti-inflammatory Properties: HOA has demonstrated significant anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . The compound inhibits the release of pro-inflammatory mediators by downregulating the PI3K/Akt and MAPKs signaling pathways . Studies have shown that HOA suppresses LPS-induced nuclear localization of p65, a major NF-κB subunit, thereby reducing inflammation . Transcriptional studies using RNA sequencing have further supported these findings, indicating that HOA influences a series of inflammatory and immune-related processes . It was observed that HOA downregulated immune-related mRNAs such as Saa3, Bcl2l1, Mapkapk2, Ccl9, Sdc4, Ddx3x, Socs3, Prdx5, Tlr4, Lif, IL15, Tnfaip3, Tet2, Tgf-β1, and Ccl20, which were initially upregulated by LPS .

Antiviral and Immunostimulatory Activities: Derivatives of lupane triterpenes, including those related to 20-hydroxy-3-oxo-lupan-28-oic acid, have been investigated for antiviral activities, specifically against HIV . These compounds exhibit both antiviral and immunostimulatory effects, making them promising candidates for developing antiviral drugs .

Anti-tumor Processes: Lupane triterpenoids exhibit a wide range of pharmacological effects and engage in important biological activities, especially those involving anti-tumor processes . 2-Cyano-lup-1-en-3-oxo-20-oic acid, a cyano derivative of betulinic acid, was found to be more cytotoxic than betulinic acid in pancreatic and colon cancer cells .

Other potential applications: Due to its various desirable properties, 20-hydroxy-3-oxo-lupan-28-oic acid could potentially be used in cosmetic formulations .

Mechanism of Action

The anti-inflammatory effects of Lupan-28-oic acid,20-hydroxy-3-oxo- are mediated through the regulation of several signaling pathways. It inhibits the release of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated macrophages . The compound downregulates the expression of inducible NO synthase (iNOS), TNF-α, and IL-6 genes by inhibiting the phosphorylation of upstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K), Akt, and mitogen-activated protein kinases (MAPKs) . Additionally, it prevents the nuclear translocation of nuclear factor κB (NF-κB) p65, further reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Table 1: Structural Features of HOA and Analogous Triterpenoids

| Compound | Skeleton | Key Substituents | Molecular Formula | CAS No. |

|---|---|---|---|---|

| HOA | Lupane | 3-oxo, 20-hydroxy, C28-COOH | C₃₀H₄₈O₄ | 93372-87-3 |

| Betulinic Acid (BA) | Lupane | 3β-hydroxy, C20(29) double bond | C₃₀H₄₈O₃ | 38736-77-5 |

| Betulonic Acid | Lupane | 3-oxo, C20(29) double bond | C₃₀H₄₆O₃ | 4481-62-3 |

| 3-Oxo-urs-12-en-28-oic acid | Ursane | 3-oxo, C12 double bond | C₃₀H₄₆O₃ | N/A |

| Momordic Acid | Oleanane | 3β-hydroxy, 1-oxo, C12 double bond | C₃₀H₄₆O₄ | 14356-51-5 |

Key Structural Insights :

- Skeleton Type: HOA and BA share a lupane backbone, whereas momordic acid (oleanane) and 3-oxo-urs-12-en-28-oic acid (ursane) belong to distinct triterpenoid classes. Skeleton differences significantly impact bioactivity; for example, oleanane derivatives often exhibit hepatoprotective effects, while lupanes are linked to anti-inflammatory and antitumor activity .

- The 20-hydroxy group in HOA may improve solubility relative to BA’s hydrophobic C20(29) double bond .

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles of Selected Triterpenoids

Activity Insights :

- HOA vs. BA: While both are lupanes, HOA’s anti-inflammatory focus contrasts with BA’s anticancer activity. BA selectively induces apoptosis in melanoma cells via mitochondrial permeabilization, whereas HOA targets cytokine suppression in macrophages .

- HOA vs.

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Stability Comparison

Key Findings :

- HOA’s 20-hydroxy group may enhance aqueous solubility compared to BA, though both share challenges in bioavailability.

- Stability issues for HOA necessitate strict storage protocols (e.g., controlled humidity and temperature) to prevent degradation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.